1-(Cyclohexylmethyl)piperidin-4-ol
Overview
Description
1-(Cyclohexylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol. It is a derivative of piperidine, featuring a cyclohexylmethyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 1-(Cyclohexylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the interaction between HIV-1 and the receptor, thereby preventing the virus from entering and infecting the cells .
Biochemical Analysis
Biochemical Properties
1-(Cyclohexylmethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CCR5 receptor can inhibit the entry of HIV-1 into cells, thereby preventing infection This compound may also impact other signaling pathways, leading to changes in gene expression and metabolic processes within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to the CCR5 receptor through a strong salt-bridge interaction, inhibiting the receptor’s function and preventing HIV-1 entry into cells . Additionally, this compound may interact with other enzymes and proteins, leading to their inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions Its long-term effects on cellular function, both in vitro and in vivo, are still being investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting the CCR5 receptor and preventing HIV-1 infection . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, affecting cell viability and function. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The effects of this compound on metabolic flux and metabolite levels are still being studied, but its involvement in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function. Understanding the transport and distribution of this compound is essential for determining its therapeutic potential and optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the CCR5 receptor suggests that it may localize to the plasma membrane, where the receptor is found. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 4-piperidone under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or chromic acid. The major products formed from these reactions include corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of this compound can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed from these reactions are the corresponding alcohols.
Substitution Reactions: Substitution reactions involving this compound typically involve the replacement of the cyclohexylmethyl group with other functional groups. Common reagents used in these reactions include alkyl halides and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylmethyl)piperidin-4-ol has various scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is used as a tool to study the interactions between small molecules and biological targets. It can be employed in assays to investigate the binding affinity and selectivity of various receptors and enzymes.
Medicine: In medicine, this compound has potential therapeutic applications. It may be used as a lead compound in the development of new drugs for the treatment of various diseases. Its pharmacological properties, such as its ability to modulate neurotransmitter systems, make it a candidate for further research and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)piperidine
1-(Cyclohexylmethyl)piperidin-3-ol
Properties
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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